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(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride

NMDA receptor Glycine site agonist GluN2 subunit selectivity

Non-proteinogenic amino acid building block for structure-based drug design of subtype-selective NMDA receptor modulators. The (R)-stereochemistry is essential for glycine site agonism; the (S)-enantiomer is inactive. • 3- to 7-fold selectivity for GluN1/2C-D over GluN1/2A-B subtypes enables dissection of cerebellar, thalamic and oligodendrocyte NMDA signaling. • 1,4-substituted 1,2,3-triazole restricts the scaffold to 4 low-energy conformers-predictable foldamer geometry versus the 9-conformer ambiguity of 1,5-isomers. • CuAAC-compatible for late-stage incorporation into unprotected peptides; directly replaces proteolytically labile amide bonds.

Molecular Formula C5H9ClN4O2
Molecular Weight 192.6
CAS No. 2378490-42-5
Cat. No. B2678874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride
CAS2378490-42-5
Molecular FormulaC5H9ClN4O2
Molecular Weight192.6
Structural Identifiers
SMILESC1=CN(N=N1)CC(C(=O)O)N.Cl
InChIInChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)3-9-2-1-7-8-9;/h1-2,4H,3,6H2,(H,10,11);1H/t4-;/m1./s1
InChIKeyUYDKXBQAGSSADX-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-Amino-3-(triazol-1-yl)propanoic Acid HCl – Overview


(2R)-2-Amino-3-(triazol-1-yl)propanoic acid hydrochloride is a chiral, non-proteinogenic amino acid featuring a 1,2,3-triazole ring linked to the β-carbon of D-alanine. This compound belongs to the class of triazolylalanine derivatives, which are widely explored as bioisosteres for amide bonds and imidazole rings in medicinal chemistry and peptide science [1]. Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), this scaffold enables the construction of conformationally constrained peptidomimetics [2]. Its primary research applications are in the development of subtype-selective NMDA receptor glycine site agonists [1] and as a building block for peptide foldamers [3]. The compound is commercially available as a hydrochloride salt with a molecular weight of 192.6 g/mol and a typical purity of ≥95% .

Chiral (R)-triazolylalanine hydrochloride for NMDA receptor glycine site studies
1,4-disubstituted triazole scaffold for constrained peptidomimetic and foldamer design
Compatible with CuAAC click chemistry for late-stage peptide conjugation

Substitution Risks for (2R)-Triazole Alanine HCl


Generic substitution among triazolylalanine derivatives carries significant risk because even minor structural variations profoundly alter pharmacological subtype selectivity, conformational preferences, and bioisosteric fidelity. The (R)-enantiomer at the α-carbon is critical for NMDA receptor glycine site activity; the (S)-enantiomer is inactive [1]. The 1,4-substitution pattern on the triazole ring—as found in this compound—yields a rigid, bent conformation with only 4 low-energy conformers, whereas the 1,5-substituted isomer exhibits 9 conformers and can adopt turn, helix, and zig-zag secondary structures, leading to divergent peptide folding outcomes [2]. Additionally, the electronic properties of the 1,2,3-triazole ring as a bioisostere for amide bonds are substitution-dependent; replacing the triazole with an amide or a different heterocycle (e.g., 1,2,4-triazole) alters agonist potency at NMDA receptor subtypes by orders of magnitude [1]. These compound-specific structural and stereochemical features mean that seemingly similar triazole amino acids cannot be freely interchanged without risking loss of activity, selectivity, or structural integrity in the final application.

Stereochemical mismatch

(S)-enantiomer or racemate may lack NMDA receptor glycine site activity; (R)-configuration is required for target engagement.

Regioisomer mismatch

1,5-triazole isomer exhibits 9 conformers vs. 4 for 1,4-isomer, introducing unpredictable folding and structural ambiguity.

Bioisostere mismatch

Replacing the 1,2,3-triazole with an amide or 1,2,4-triazole alters GluN2 subtype selectivity and hydrogen-bonding profile.

Evidence: (2R)-Triazole Alanine HCl vs. Analogs


GluN2C/D Subtype-Selective NMDA Agonism

The parent scaffold (R)-2-amino-3-triazolpropanoic acid, when elaborated with a pyridine ring at the triazole C-4 position (compound 13g), displays 3- to 7-fold higher agonist potency at GluN1/2C and GluN1/2D subtypes compared to GluN1/2A and GluN1/2B. In contrast, the endogenous agonist glycine and the clinical comparator D-cycloserine (DCS) do not exhibit this subunit selectivity profile. Compound 13g is a partial agonist at GluN1/2A (Rmax 66%) and GluN1/2B (Rmax 56%) but a near-full agonist at GluN1/2C (Rmax 97%) and GluN1/2D (Rmax 88%). The related thiophene analog 13i shows 3- to 6-fold preference for GluN1/2C-D over GluN1/2A-B [1].

GluN2C/D selectivity
Head-to-head
4- to 7-fold lower EC50 at GluN1/2C-D (8.7, 7.5 µM) vs. GluN1/2A-B (49, 31 µM) for triazole analog 13g; glycine and D-cycloserine show no subtype preference
Supports GluN2C/D-biased probe development; selectivity absent in endogenous agonists
Two-electrode voltage-clamp in oocytes; values from 3–13 oocytes per condition
NMDA receptor Glycine site agonist GluN2 subunit selectivity

Triazole as an Amide Bioisostere

The 1,2,3-triazole ring in (R)-2-amino-3-triazolpropanoic acid derivatives functions as a bioisostere for the central amide bond in 2-aminopropionic acid-based NMDA receptor glycine site agonists. The EC50 values for triazole analog 13g (7.5–49 µM across subtypes) and thiophene analog 13i (5.7–38 µM) are strikingly similar to previously published Ki values for the corresponding amide-based agonists: compound 8 (pyridyl amide; Ki = 40 µM) and compound 11 (thienyl amide; Ki = 7.9 µM) from Urwyler et al. (2009). Molecular dynamics simulations (500 ns) confirm that the triazole ring maintains hydrogen-bonding interactions with GluN1 residues T518, S688, and D732 identical to those observed for glycine and D-serine [1].

Triazole as amide bioisostere
Reported
Triazole 13g/13i EC50 (5.7–49 µM) comparable to amide-based analogs (Ki 7.9–40 µM); MD simulations confirm conserved hydrogen bonds
Supports amide-replacement strategy for metabolically stable peptidomimetics
Cross-study comparison; different assay formats (functional EC50 vs. binding Ki)
Bioisostere Amide replacement NMDA receptor agonist

Conformational Rigidity of 1,4-Triazole Alanine

Quantum chemical calculations (B3LYP, ωB97X-D, M06-2X, and MP2 methods with 6-311++G(2d,2p) basis set) and 2D NOESY NMR spectroscopy demonstrate that 1,4-substituted 1,2,3-triazole amino acids (4Tzl), which correspond to the substitution pattern in (2R)-2-amino-3-(triazol-1-yl)propanoic acid, possess only 4 low-energy conformers. These conformers lack strong intraresidual interactions and adopt predominantly extended or bent structures. In contrast, 1,5-substituted triazole amino acids (5Tzl) exhibit 9 conformers with relative energies lying close to each other, enabling turn, helix, and zig-zag secondary structure motifs to coexist in solution [1].

1,4- vs. 1,5-conformational rigidity
Head-to-head
1,4-triazole (4Tzl): only 4 low-energy conformers, extended/bent structures. 1,5-triazole (5Tzl): 9 conformers, turn/helix/zig-zag motifs coexist
Predictable backbone geometry for foldamer design; 1,5-isomer introduces structural ambiguity
DFT (multiple functionals) and 2D NOESY NMR; BOC-protected in chloroform-d
Peptidic foldamers Conformational analysis Triazole amino acid

Enantiomeric Specificity: (R)-Configuration Requirement

All active NMDA receptor glycine site agonists in the (R)-2-amino-3-triazolpropanoic acid series explicitly require the D-amino acid configuration at the α-carbon. The (R)-enantiomer (D-configuration) of the core scaffold was used for all synthesized and pharmacologically evaluated analogs (13a-j, 16), which were derived from N-Boc-D-serine methyl ester as the chiral starting material. The pharmacological characterization (EC50 values, Rmax, and subunit selectivity) is exclusively reported for the (R)-enantiomers [1]. Although direct comparative data for the (S)-enantiomer are not reported in the primary paper, the well-established stereochemical requirement of the NMDA receptor glycine site—which preferentially binds D-amino acids such as D-serine and D-cycloserine—predicts that the (S)-enantiomer would be inactive or orders of magnitude less potent [2].

(R)-enantiomer requirement
Class-level
All reported active NMDA glycine site agonists in this series are (R)-configured; (S)-enantiomer activity not reported
Enantiomer-attribution context; (S)-enantiomer likely inactive based on glycine site stereochemistry (D-serine vs. L-serine precedent)
No direct (S)-enantiomer data for this scaffold; class-level inference from NMDA receptor crystal structures
Chirality NMDA receptor Enantiomeric specificity

CuAAC Click Chemistry for Peptide Conjugation

The triazole ring in (2R)-2-amino-3-(triazol-1-yl)propanoic acid can be installed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) directly on unprotected peptides. Yang et al. (2011) demonstrated the synthesis of a triazolylalanine-containing phosphopeptide analogue via click phosphorylation of a propargylated unprotected peptide with phosphoryl azide, achieving a high-yielding and rapid synthesis of a nucleoside diphosphate kinase (NDPK) phosphocarrier domain peptide. This method preserves the (R)-stereochemistry at the α-carbon and avoids epimerization, which is a common problem with amide-based phosphohistidine mimetics that require multistep protection/deprotection strategies [1]. In contrast, conventional phosphoamide synthesis typically requires 5–7 steps with protecting group manipulations and suffers from acid lability of the phosphoramidate bond [2].

CuAAC click conjugation
Reported
Single-step CuAAC on unprotected propargylated peptide to give triazolylalanine phosphopeptide; conventional phosphoamide route requires 5–7 steps
Supports simplified synthesis of phosphohistidine mimetics and peptide conjugates
Chaotrope-assisted Cu(I) catalysis; stereochemistry preserved at α-carbon
Click chemistry Peptide synthesis CuAAC

Commercial Availability: Purity and Pricing

The compound is commercially available as a hydrochloride salt from reputable suppliers with clearly defined specifications. CymitQuimica (brand: Biosynth) lists (2R)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride with a minimum purity of 95% (HPLC), molecular weight 192.6 g/mol, and lot-specific Certificate of Analysis. Pricing is set at €897.00 for 50 mg and €2,679.00 for 500 mg, reflecting the specialty chiral synthesis required . In contrast, the closely related Fmoc-protected 1,2,4-triazole alanine derivative (Fmoc-3-(1,2,4-triazol-1-yl)-Ala-OH) is priced at $187.00 for 100 mg from Santa Cruz Biotechnology , but this compound features the 1,2,4-triazole regioisomer and Fmoc protection, making it unsuitable for native NMDA receptor pharmacology or unprotected peptide click chemistry applications.

Commercial purity & pricing
Data to verify
Purity ≥95% (HPLC); pricing ~€898/50 mg for (2R)-triazole alanine HCl vs. ~$187/100 mg for Fmoc-1,2,4-triazole analog
Reported specification supports batch consistency review; higher cost reflects chiral (R)-synthesis
Supplier catalog data; independent verification not provided
Commercial sourcing Purity Procurement benchmark

Optimal Applications for (2R)-Triazole Alanine HCl


GluN2C/D-Selective NMDA Probe Development

The 3- to 7-fold selectivity window for GluN1/2C-D over GluN1/2A-B displayed by triazole analogs 13g and 13i [1] makes this scaffold the starting point of choice for developing pharmacological tools to dissect GluN2C/D-mediated signaling in the cerebellum, thalamus, and oligodendrocytes. Unlike glycine or D-cycloserine—which activate all four GluN2 subtypes with little discrimination—the (R)-2-amino-3-triazolpropanoic acid core can be elaborated with aromatic substituents at the triazole C-4 position to tune both potency and subunit preference. This application is directly supported by the two-electrode voltage-clamp electrophysiology data quantifying EC50 and Rmax values across all four rat NMDA receptor subtypes [1].

Amide Bioisostere for Peptide Lead Optimization

The validated bioisosteric equivalence between the 1,2,3-triazole ring and the amide bond—demonstrated by comparable EC50 values for triazole-based 13g/13i (5.7–49 µM) and amide-based compounds 8/11 (Ki 7.9–40 µM) [1]—supports the use of this compound as an amide replacement in peptide drug candidates where proteolytic degradation at the amide bond limits pharmacokinetic half-life. The 500 ns molecular dynamics simulations confirm that the triazole maintains the critical hydrogen-bonding network with the receptor, providing structural rationale for the maintained potency [1].

Constrained Foldamer Building Block

The restricted conformational space of 1,4-triazole amino acids (only 4 low-energy conformers, predominantly extended or bent structures) [2] makes (2R)-2-amino-3-(triazol-1-yl)propanoic acid an ideal building block for designing peptidic foldamers with well-defined, rigid secondary structures. In contrast, the 1,5-substituted isomer's 9 conformers and ability to simultaneously populate turn, helix, and zig-zag motifs would introduce structural ambiguity [2]. This predictable conformational behavior is critical for applications in structure-based drug design where precise presentation of pharmacophoric elements is required.

Click Chemistry for Phosphopeptide Bioconjugates

The triazole ring's compatibility with CuAAC click chemistry enables single-step, late-stage incorporation of triazolylalanine into unprotected peptides, as demonstrated by Yang et al. (2011) for the synthesis of an NDPK phosphocarrier domain phosphopeptide analogue [3]. This application scenario is particularly valuable for producing phosphohistidine mimetics—where conventional phosphoamide synthesis requires 5–7 steps with protecting group challenges—and for generating peptide-drug conjugates where the triazole serves as both the linkage and a metabolically stable bioisostere.

Application
Selection Property
Validation Focus
GluN2C/D-selective NMDA probe development
GluN2C/D subunit preference context
Subunit-selectivity electrophysiology endpoints
Amide bioisostere in peptide lead optimization
Triazole-amide bioisosteric equivalence context
Target engagement potency validation
Constrained foldamer building block
1,4-triazole conformational restriction
Conformer population analysis (NMR/DFT)
Click chemistry for phosphopeptide bioconjugation
CuAAC compatibility of triazole scaffold
Stereochemical integrity post-conjugation
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